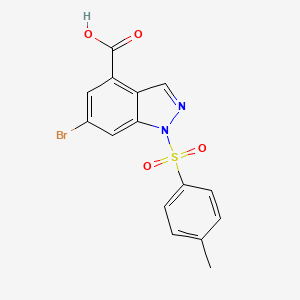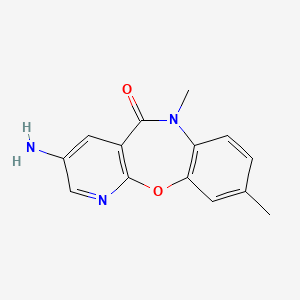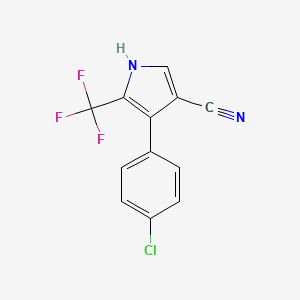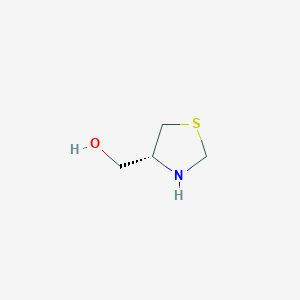
((2R,3S,4R,5R)-5-(6-Amino-8-((2-aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of adenosine derivatives This compound is characterized by the presence of an aminoethyl group attached to the adenosine molecule, which is further phosphorylated at the 5’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) typically involves the reaction of adenosine with 2-aminoethylamine in the presence of a phosphorylating agent. The reaction conditions often include the use of solvents such as water or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the adenosine moiety.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted adenosine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets in the body. The compound can bind to adenosine receptors, modulating their activity and influencing various cellular pathways. It may also act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, thereby affecting cellular metabolism and signaling.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide that plays a crucial role in cellular energy metabolism.
Adenosine diphosphate (ADP): Another nucleotide involved in energy transfer within cells.
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Uniqueness
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This modification allows the compound to participate in specific reactions and interactions that are not possible with other adenosine derivatives, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
56878-14-9 |
|---|---|
Fórmula molecular |
C12H20N7O7P |
Peso molecular |
405.30 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[6-amino-8-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N7O7P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-8(21)7(20)5(26-11)3-25-27(22,23)24/h4-5,7-8,11,20-21H,1-3,13H2,(H,15,18)(H2,14,16,17)(H2,22,23,24)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
WXNIQNMNWFNCIG-IOSLPCCCSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C(=N2)NCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C(=N2)NCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


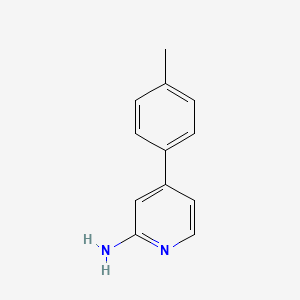
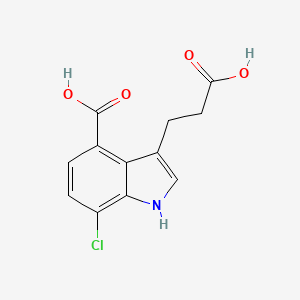


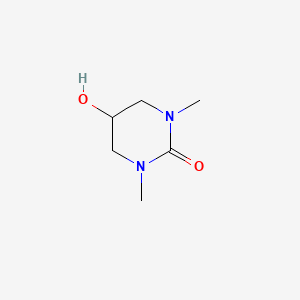

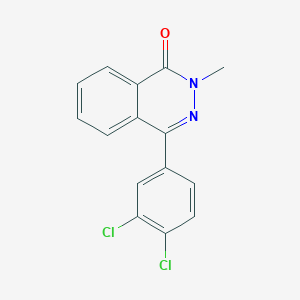
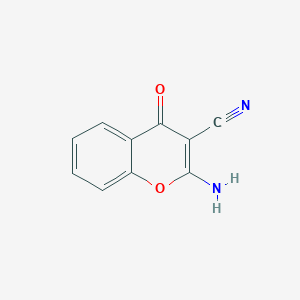
![2-(4-Nitrophenyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8720412.png)
